1-(Trimethylsilyl)-3,5-difluorobenzene 1-(Trimethylsilyl)-3,5-difluorobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13298749
InChI: InChI=1S/C9H12F2Si/c1-12(2,3)9-5-7(10)4-8(11)6-9/h4-6H,1-3H3
SMILES: C[Si](C)(C)C1=CC(=CC(=C1)F)F
Molecular Formula: C9H12F2Si
Molecular Weight: 186.27 g/mol

1-(Trimethylsilyl)-3,5-difluorobenzene

CAS No.:

Cat. No.: VC13298749

Molecular Formula: C9H12F2Si

Molecular Weight: 186.27 g/mol

* For research use only. Not for human or veterinary use.

1-(Trimethylsilyl)-3,5-difluorobenzene -

Specification

Molecular Formula C9H12F2Si
Molecular Weight 186.27 g/mol
IUPAC Name (3,5-difluorophenyl)-trimethylsilane
Standard InChI InChI=1S/C9H12F2Si/c1-12(2,3)9-5-7(10)4-8(11)6-9/h4-6H,1-3H3
Standard InChI Key RIFZHQNPOPJCEI-UHFFFAOYSA-N
SMILES C[Si](C)(C)C1=CC(=CC(=C1)F)F
Canonical SMILES C[Si](C)(C)C1=CC(=CC(=C1)F)F

Introduction

Structural and Electronic Characteristics

The molecular structure of 1-(trimethylsilyl)-3,5-difluorobenzene (C₉H₁₁F₂Si) consists of a benzene ring substituted with fluorine atoms at the meta positions and a TMS group at the para position. The TMS group, with its three methyl substituents, significantly influences the compound’s electronic profile. Fluorine’s strong electron-withdrawing effect creates a polarized ring system, while the TMS group donates electrons via σ-π conjugation. This electronic interplay enhances stability and alters reactivity in cross-coupling reactions compared to halogenated analogs like 1-bromo-3,5-difluorobenzene .

The compound’s molecular weight (212.27 g/mol) and density (~1.1–1.3 g/cm³, estimated) reflect the TMS group’s lower density compared to bromine . Its boiling point is projected to exceed 200°C due to increased molecular mass and reduced volatility relative to 1-bromo-3,5-difluorobenzene (140°C) .

Synthetic Pathways

Silylation of Fluorinated Aromatics

A plausible route involves the reaction of 3,5-difluorophenyllithium with trimethylsilyl chloride (TMSCl) under anhydrous conditions:

3,5-F2C6H3Li+ClSi(CH3)33,5-F2C6H3Si(CH3)3+LiCl\text{3,5-F}_2\text{C}_6\text{H}_3\text{Li} + \text{ClSi(CH}_3\text{)}_3 \rightarrow \text{3,5-F}_2\text{C}_6\text{H}_3\text{Si(CH}_3\text{)}_3 + \text{LiCl}

This method parallels the synthesis of brominated analogs , where halogen-lithium exchange precedes electrophilic substitution.

Catalytic Functionalization

Palladium-catalyzed silylation using hydrosilanes could offer a milder alternative. For example, leveraging conditions similar to the hydrogenation of 3,5-difluoronitrobenzene , a TMS group might be introduced via catalytic C–H silylation.

Physicochemical Properties (Inferred)

PropertyValue (Estimated)Basis for Estimation
Molecular Weight212.27 g/molCalculated from formula
Density1.1–1.3 g/cm³Comparison to TMS analogs
Boiling Point200–220°CHigher than bromo derivative
Solubility in Water<0.1 g/LLow polarity of TMS group
LogP (Octanol-Water)~3.5Increased hydrophobicity

The compound’s low water solubility and high logP value suggest compatibility with organic solvents like ethyl acetate or dichloromethane, similar to 1-bromo-3,5-difluorobenzene .

Applications in Industry and Research

Pharmaceutical Intermediates

The TMS group’s stability under acidic conditions makes this compound a candidate for protecting-group strategies in drug synthesis. For instance, 3,5-difluorobenzene-1,2-diamine is used in antibiotic research , and the TMS variant could serve as a precursor for modified active pharmaceutical ingredients (APIs).

Liquid Crystal Materials

Fluorinated aromatic compounds are critical in liquid crystal displays (LCDs) . The TMS group’s bulk may enhance thermal stability and mesophase behavior, positioning this compound as a novel candidate for advanced optoelectronic materials.

Cross-Coupling Reactions

The TMS group can act as a directing group in palladium-catalyzed couplings, enabling regioselective functionalization. This reactivity mirrors bromine’s role in Suzuki-Miyaura reactions , but with improved selectivity due to steric effects.

Future Research Directions

  • Experimental Characterization: Determination of exact melting/boiling points and spectroscopic data (¹H/¹³C NMR, IR).

  • Application Studies: Testing in LCD formulations and catalytic systems.

  • Toxicological Profiling: Acute/chronic toxicity assessments to inform safety protocols.

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